molecular formula C10H14Cl4N2O B6213027 2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride CAS No. 2731008-54-9

2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride

Cat. No.: B6213027
CAS No.: 2731008-54-9
M. Wt: 320
InChI Key:
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Description

2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O.2HCl. It is a derivative of phenol and piperazine, characterized by the presence of two chlorine atoms at positions 2 and 6 on the phenol ring, and a piperazine moiety at position 4. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride typically involves the reaction of 2,6-dichlorophenol with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is typically obtained as a crystalline powder, which is then subjected to quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less chlorinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
  • 2,6-dichlorophenol
  • 4-(piperazin-1-yl)phenol

Uniqueness

2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride is unique due to the presence of both the dichlorophenol and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific studies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves the reaction of 2,6-dichloro-4-nitrophenol with piperazine followed by reduction of the nitro group to an amino group and subsequent conversion to the dihydrochloride salt.", "Starting Materials": [ "2,6-dichloro-4-nitrophenol", "piperazine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-dichloro-4-nitrophenol is reacted with piperazine in ethanol at reflux temperature to yield 2,6-dichloro-4-(piperazin-1-yl)phenol.", "Step 2: The nitro group in 2,6-dichloro-4-(piperazin-1-yl)phenol is reduced to an amino group using sodium borohydride in ethanol.", "Step 3: The resulting amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol." ] }

CAS No.

2731008-54-9

Molecular Formula

C10H14Cl4N2O

Molecular Weight

320

Purity

95

Origin of Product

United States

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